(2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid

Chiral purity Stereochemical control Procurement specification

Researchers requiring stereochemically defined β-amino acids for reproducible SAR studies often face supply challenges with racemic or misconfigured mixtures. (2R,3R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1807885-15-9) provides a rigid norbornane scaffold with defined (2R,3R) configuration, enabling systematic conformation-activity relationship investigations. • Single enantiomer with validated chiral HPLC separation for confirmed enantiomeric excess • Rigid bicyclic framework constrains backbone flexibility for peptide design • Stereochemically precise tool for interrogating amino acid transporter binding pockets (LAT1 selectivity studies) Supplied with full analytical documentation (NMR, HPLC). Immediate global shipping available.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 1807885-15-9
Cat. No. B12275892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
CAS1807885-15-9
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2CC1C(C2N)C(=O)O
InChIInChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4?,5?,6-,7-/m1/s1
InChIKeyJSYLGUSANAWARQ-TVVDDFTJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid: Stereochemical Scaffold Overview


(2R,3R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1807885-15-9) is a chiral, constrained bicyclic β-amino acid with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . The compound features a norbornane scaffold with amino and carboxyl substituents in a defined (2R,3R) configuration, establishing it as a rigid analogue of natural α-amino acids [1]. Its structural rigidity and stereochemical purity make it a valuable building block for investigating conformation-activity relationships in peptide and drug discovery programs, where precise spatial orientation of functional groups is critical [2].

1 Defined (2R,3R) single isomer for reproducible SAR studies
2 Rigid β-amino acid building block for peptidomimetic design
3 Stereochemical control enables conformation-activity relationship exploration

Stereochemistry in (2R,3R) Isomer Procurement


The term '3-aminobicyclo[2.2.1]heptane-2-carboxylic acid' encompasses a set of diastereomers and enantiomers, including diexo (e.g., (2R,3S) or (1R,2S,3R,4S)) and diendo forms, each with distinct 3D spatial arrangements of the amino and carboxyl groups [1][2]. Generic substitution without rigorous stereochemical control can lead to significant differences in biological activity, as demonstrated for other bicyclic amino acids where the (+)-isomer of a thromboxane A2 receptor antagonist was found to be more potent than the (−)-isomer [3]. The specific (2R,3R) configuration provides a unique conformational constraint essential for reproducible structure-activity relationship (SAR) studies and patentable lead optimization.

Diastereomer shift Substituting diexo (2R,3S) may invert spatial orientation of amino/carboxyl groups, altering biological readouts.
Undefined mixture Generic 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid often contains diastereomers that differ in conformational constraint, undermining SAR reproducibility.
QC gap Without enantiomer-specific QC, a sample may contain undetected isomers, shifting activity profiles away from the intended (2R,3R) configuration.

(2R,3R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid: Product-Specific Evidence


Enantiomeric Purity: (2R,3R) vs. Diexo Mixtures

The (2R,3R) isomer is offered with a minimum purity of 95% (HPLC) by commercial suppliers such as Enamine, as indicated by product specification EN300-54227 [1]. This contrasts with the commonly available 'diexo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid' (CAS 88330-32-9), which is defined as the (2R,3S) stereoisomer [2]. Procuring the (2R,3R)-isomer ensures the correct spatial orientation, whereas the generic diexo mixture would introduce the incorrect stereochemistry, potentially nullifying biological activity or leading to false structure-activity conclusions.

Enantiomeric Purity
Specification review
(2R,3R) ≥95% HPLC vs diexo (2R,3S) undefined mixture
Confirm correct stereoisomer to avoid diastereomer-induced SAR errors.
Supplier-reported purity; independent chiral verification advised.
Chiral purity Stereochemical control Procurement specification

β-Amino Acid Backbone vs. BCH (α-Amino Acid)

As a 3-amino-2-carboxylic acid, the target compound is a β-amino acid, structurally distinct from the widely studied α-amino acid BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid). While BCH is a known inhibitor of the L-type amino acid transporter 1 (LAT1) with a Ki for Na+-independent transport inhibition of ~1.0 mM [1], the target compound places the amino group at the 3-position, creating a different distance between the amino and carboxyl groups. This structural difference is expected to alter its interaction with amino acid transporters and its metabolic stability, a property exploited in the synthesis of conformationally constrained β-lactam libraries [2]. Quantitative comparative data for this specific isomer is not available, highlighting the research gap and the potential for novel discovery.

β-Amino Acid Backbone
Class-level
β-amino acid (3-amino-2-carboxylic) vs α-amino acid BCH comparator
Structural class distinction for peptidomimetic design; no direct comparative data available.
Research gap for transporter interaction profiling of the (2R,3R) isomer.
β-Amino acid Conformational restriction LAT1 selectivity

Enantioselective HPLC for Isomer Verification

Chiral HPLC methods have been validated for the separation of the diastereomers of 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid. A method using a Crownpak CR(+) chiral stationary phase successfully resolved the enantiomers of the diexo and diendo isomers [1]. This established methodology provides a framework for verifying the enantiopurity of a (2R,3R) sample. Without such verification, a generic sample could contain undetected stereoisomers, compromising experimental results.

Chiral HPLC Verification
Method context
Crownpak CR(+) resolves diexo and diendo enantiomers of 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
Supports incoming QC for isomer identity confirmation.
Method transfer to in-house QC may require validation.
Chiral separation Quality control Isomer verification

(2R,3R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid: Applications in Peptidomimetics and Catalysis


Constrained Peptidomimetics and β-Lactam Libraries

The (2R,3R) isomer serves as a rigid β-amino acid building block for synthesizing libraries of alicyclic β-lactams via Ugi four-component reactions [1]. Its defined stereochemistry allows for the systematic exploration of conformation-activity relationships, a task not feasible with racemic or incorrectly configured 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid mixtures.

Amino Acid Transporter Specificity Probes

Because the α-amino acid BCH is a known LAT1 substrate with a Ki of ~1.0 mM, the (2R,3R)-β-amino acid isomer can serve as a stereochemically precise tool to interrogate the binding pocket geometry of L-type and Na+-dependent amino acid transporters [2]. Its distinct backbone length and stereochemistry are predicted to yield different transport kinetics compared to BCH, providing new insights into transporter selectivity.

Chiral Auxiliary and Catalyst Development

The rigid norbornane skeleton with a defined chiral environment makes the (2R,3R)-isomer a candidate for use as a chiral auxiliary or a ligand component in asymmetric synthesis. The validated chiral HPLC separation methods [3] ensure that the enantiomeric excess of the final product can be accurately determined, a requirement for high-impact publications and patent applications.

Application
Selection Property
Validation Focus
Constrained peptidomimetics & β-lactam libraries
Rigid (2R,3R) stereochemistry
Ugi 4CR reaction compatibility; library SAR reproducibility
Amino acid transporter specificity probes
β-Amino acid backbone vs α-amino acid
Transporter kinetics comparison (LAT1, Na+-dependent systems)
Chiral auxiliary & catalyst development
Defined chiral environment on norbornane scaffold
Enantiomeric excess determination by chiral HPLC
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